Hexafosfamid

説明

Hexafosfamid is a term that may refer to a hexafluorophosphate-based compound, characterized by the [PF₆]⁻ anion paired with a cationic species. Hexafluorophosphate salts are widely utilized in industrial and chemical applications due to their stability, ionic conductivity, and solubility properties. For the purpose of this analysis, Hexafosfamid is assumed to represent a sodium or tetrabutylammonium hexafluorophosphate variant, as these are well-documented in the literature.

特性

CAS番号 |

3054-21-5 |

|---|---|

分子式 |

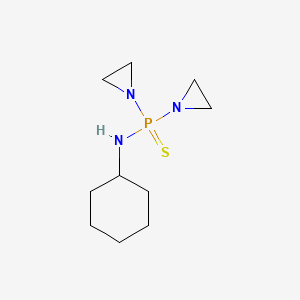

C10H20N3PS |

分子量 |

245.33 g/mol |

IUPAC名 |

N-[bis(aziridin-1-yl)phosphinothioyl]cyclohexanamine |

InChI |

InChI=1S/C10H20N3PS/c15-14(12-6-7-12,13-8-9-13)11-10-4-2-1-3-5-10/h10H,1-9H2,(H,11,15) |

InChIキー |

RDAHFZJUOCJYHC-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NP(=S)(N2CC2)N3CC3 |

正規SMILES |

C1CCC(CC1)NP(=S)(N2CC2)N3CC3 |

他のCAS番号 |

3054-21-5 |

同義語 |

1,1'-(cyclohexylaminophosphinothioyliden)diaziridine AI3-62488 hexaphosphamide |

製品の起源 |

United States |

類似化合物との比較

Key Properties of Hexafluorophosphate Salts:

- Chemical Structure : The [PF₆]⁻ anion features a phosphorus atom centrally coordinated by six fluorine atoms, forming an octahedral geometry. This structure contributes to high thermal and chemical stability .

- Applications : Hexafluorophosphate salts are critical in lithium-ion battery electrolytes (e.g., LiPF₆ analogs), organic synthesis (as phase-transfer catalysts), and coordination chemistry .

Comparison with Structurally Similar Compounds

The following table summarizes the key differences between sodium hexafluorophosphate and tetrabutylammonium hexafluorophosphate, two structurally analogous compounds with distinct cations:

| Property | Sodium Hexafluorophosphate | Tetrabutylammonium Hexafluorophosphate |

|---|---|---|

| Chemical Formula | NaPF₆ | (C₄H₉)₄N·PF₆ |

| Molecular Weight | ~168 g/mol | 387.43 g/mol |

| Cation Type | Inorganic (Na⁺) | Organic (Tetrabutylammonium⁺) |

| Solubility | Highly soluble in polar solvents | Soluble in organic solvents (e.g., DMF) |

| Primary Applications | Electrolytes, inorganic synthesis | Organic synthesis, phase-transfer catalysis |

| Safety Profile | Irritant (skin/eyes) | Harmful if inhaled; requires PPE |

| Regulatory Status | Standard industrial handling | Requires controlled disposal protocols |

Structural and Functional Differences

- Cation Influence: Sodium hexafluorophosphate (NaPF₆) is preferred in battery electrolytes due to its compatibility with lithium-ion systems and high ionic conductivity in polar media . Tetrabutylammonium hexafluorophosphate (TBA·PF₆) is hydrophobic, making it ideal for non-aqueous reactions, such as facilitating nucleophilic substitutions in organic chemistry .

Thermal Stability :

Both salts exhibit stability up to 200°C, but TBA·PF₆ degrades at lower temperatures in acidic conditions, releasing toxic HF gas .

Comparison with Functionally Similar Compounds

Lithium Hexafluorophosphate (LiPF₆)

Hexamethylphosphoramide (HMPA)

- Functional Role : Solvent and ligand in radical reactions, distinct from hexafluorophosphate salts’ ionic applications .

- Safety: Carcinogenic; regulated under EPA guidelines for restricted use .

Research Findings and Data Gaps

- Electrochemical Performance : NaPF₆ achieves 95% ionic conductivity efficiency in sodium-ion batteries, comparable to LiPF₆ but with lower energy density .

- Organic Synthesis Efficiency : TBA·PF₆ improves reaction yields by 20–30% in SN₂ mechanisms compared to bromide analogs .

- Data Limitations : Potassium hexafluorophosphate (KPF₆) lacks detailed studies in the provided evidence, warranting further investigation.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。